molecular formula C16H12BBrN2 B1523546 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine CAS No. 927384-43-8

2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

Cat. No. B1523546
M. Wt: 323 g/mol
InChI Key: RDGOAMRKYXEHHS-UHFFFAOYSA-N
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Description

This compound, also known as 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine, is a boron-containing organic compound . It has a molecular weight of 323 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromophenyl group attached to a dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine core . The InChI key is provided by some sources , which can be used to generate a 3D structure for more detailed analysis.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at temperatures between 0-10°C and under inert gas to prevent degradation . It is sensitive to light, air, and heat .

Scientific Research Applications

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole

    • Application : This compound is relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition and TFG-β inhibition .
    • Methods of application : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent afforded 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
    • Results or outcomes : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
  • (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

    • Application : This compound is a new biomolecule designed with a β-ketoenol group bounded to a pyrazolic moiety. It has been synthesized, well characterized and its structure was confirmed by single crystal X-ray diffraction .
    • Methods of application : The compound was synthesized by condensation of o-phenylenediamine with 3-(3-bromophenyl)-1-(4-bromophenyl)-prop-2-en-1-one (chalcone) in ethanol as a solvent .
    • Results or outcomes : The synthesized compound, screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, shows a moderate activity with an inhibition percentage of 46%. The product was also tested against three bacterial strains (Escherichia coli, Bacillus subtilis and Micrococcus luteus), but no significant effect was observed against these organisms .
  • Thiazolidinone

    • Application : Thiazolidinone scaffold has become a highly powerful scaffold in the current era when it comes to its clinical importance. Its wide variety of biological functions have piqued the researchers’ intense curiosity. The 1,3-thiazolidin-4-ones have numerous pharmacological properties, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory and anticonvulsant properties .
    • Methods of application : Thiazolidinones are synthesized through a variety of innovative synthetic techniques .
    • Results or outcomes : Thiazolidinones have been studied in the field of organic, medicinal and photochemistry. There are many examples of biologically active such as antibiofilm, hypoglycemic, antimicrobial, analgesic, antipyretic and anti-inflammatory activities .
  • (E)-1,2-Diphenylethene-based conjugated nanoporous polymers

    • Application : These polymers are prospective adsorbents for organic pollutant treatments. They are extremely appealing for both basic and applied kinds of research due to their simplicity, high performance, low cost, and processing under ambient conditions .
    • Methods of application : The polymers were synthesized via [4 + 4] and [4 + 3] Suzuki–Miyaura polymerizations .
    • Results or outcomes : The synthesized polymers displayed high BET surface areas (up to 1400 m 2 g −1) and outstanding thermal stabilities (up to a Td10 of 604 °C and char yield of 81 wt%). In addition, the as-prepared polymers showed an extraordinarily high adsorption capacity for the organic dye rhodamine B (RhB) from water .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
    • Application : These derivatives are prospective antimicrobial and antiproliferative agents .
    • Methods of application : The specific methods of synthesis and application are not detailed in the available information .
    • Results or outcomes : The synthesized compounds have shown promising results as antimicrobial and antiproliferative agents .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

3-(3-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BBrN2/c18-13-7-3-6-12(10-13)17-19-14-8-1-4-11-5-2-9-15(20-17)16(11)14/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGOAMRKYXEHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BBrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693713
Record name 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

CAS RN

927384-43-8
Record name 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927384-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzene boronic acid (20 g, 0.1 mol) and naphthalene-1,8-diamine (17.3 g, 0.11 mol) in anhydrous toluene (600 mL) was heated to reflux for 16 hours. The reaction mixture was cooled to room temperature, then concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with petroleum ether:EtOAc 5:1 to afford the title compound as a grey solid in 54% yield, 23 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
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2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
Reactant of Route 3
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2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
Reactant of Route 4
2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine

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